molecular formula C9H7N3O B2506380 6-(Pyrimidin-2-yl)pyridin-2-ol CAS No. 2142804-95-1

6-(Pyrimidin-2-yl)pyridin-2-ol

Cat. No.: B2506380
CAS No.: 2142804-95-1
M. Wt: 173.175
InChI Key: QDFMTARAPLKMMI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-2-yl)pyridin-2-ol typically involves the cyclization of 3-substituted phenyl-1-(pyridin-2-yl)prop-2-en-1-one with urea or thiourea in the presence of sodium hydroxide as a base . The initial step involves the condensation of 2-acetylpyridine with substituted benzaldehyde in the presence of 20% sodium hydroxide . The reaction mixture is then refluxed for about 18 hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-2-yl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

6-pyrimidin-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c13-8-4-1-3-7(12-8)9-10-5-2-6-11-9/h1-6H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFMTARAPLKMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=NC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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